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Compound of Interest

Compound Name: 6-Methylmercaptopurine-d3

Cat. No.: B587536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Methyl-d3-mercaptopurine (CAS 33312-93-5), also known as 6-

(trideuteriomethylsulfanyl)-7H-purine, is the deuterated analog of 6-methylmercaptopurine (6-

MMP). 6-MMP is a primary metabolite of the widely used immunosuppressive and

antineoplastic drug, 6-mercaptopurine (6-MP). The clinical efficacy and toxicity of 6-

mercaptopurine are closely linked to its complex metabolic pathway, making the accurate

quantification of its metabolites crucial for therapeutic drug monitoring (TDM). Due to its

isotopic labeling, 6-Methyl-d3-mercaptopurine serves as an ideal internal standard in mass

spectrometry-based bioanalytical methods for the precise measurement of 6-

methylmercaptopurine in biological matrices. This guide provides a comprehensive overview of

the chemical properties, synthesis, biological significance, and analytical applications of 6-

Methyl-d3-mercaptopurine.

Physicochemical Properties
6-Methyl-d3-mercaptopurine is a stable, isotopically labeled compound. Its physical and

chemical properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b587536?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 33312-93-5 N/A

Molecular Formula C₆H₃D₃N₄S [1][2]

Molecular Weight 169.22 g/mol [1][2]

Appearance White to off-white solid [3]

Melting Point 218-220 °C [4]

Solubility
Soluble in DMSO and

methanol
[4]

Storage Temperature 2-8 °C [4]

IUPAC Name

6-

(trideuteriomethylsulfanyl)-7H-

purine

[5]

SMILES

[2H]C([2H])

([2H])SC1=NC=NC2=C1N=CN

2

[6]

InChI

InChI=1S/C6H6N4S/c1-11-6-

4-5(8-2-7-4)9-3-10-6/h2-

3H,1H3,(H,7,8,9,10)/i1D3

[5]

Biological Significance and Mechanism of Action
The significance of 6-Methyl-d3-mercaptopurine is intrinsically linked to the metabolism of its

non-deuterated counterpart, 6-methylmercaptopurine, and the parent drug, 6-mercaptopurine.

The 6-Mercaptopurine Metabolic Pathway
6-Mercaptopurine is a prodrug that undergoes extensive intracellular metabolism to exert its

therapeutic effects. Three major competing metabolic pathways determine the fate of 6-

mercaptopurine:
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Anabolic Pathway: Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-

mercaptopurine into 6-thioinosine monophosphate (TIMP). Further enzymatic conversions

lead to the formation of 6-thioguanine nucleotides (TGNs), which are the primary cytotoxic

metabolites. TGNs are incorporated into DNA and RNA, leading to cell cycle arrest and

apoptosis.

Catabolic Pathway via Xanthine Oxidase (XO): XO metabolizes 6-mercaptopurine to the

inactive metabolite 6-thiouric acid.

Catabolic Pathway via Thiopurine S-methyltransferase (TPMT): TPMT catalyzes the S-

methylation of 6-mercaptopurine to form 6-methylmercaptopurine (6-MMP). 6-MMP and its

subsequent metabolites, the methylmercaptopurine ribonucleotides (MMPRs), are generally

considered less active in terms of immunosuppression but are associated with hepatotoxicity.

[7][8]

The genetic polymorphism of the TPMT enzyme leads to significant inter-individual variability in

the production of 6-MMP. Individuals with low or deficient TPMT activity produce fewer 6-MMP

metabolites and are at a higher risk of accumulating toxic levels of TGNs, leading to severe

myelosuppression. Conversely, individuals with high TPMT activity may preferentially produce

6-MMP, which can lead to hepatotoxicity and potentially reduced therapeutic efficacy.[8]

Figure 1: Simplified metabolic pathway of 6-mercaptopurine.

Role of 6-Methyl-d3-mercaptopurine in Analytical
Chemistry
Given the clinical importance of monitoring 6-MMP levels, stable isotope-labeled internal

standards are essential for accurate quantification using techniques like liquid chromatography-

tandem mass spectrometry (LC-MS/MS). 6-Methyl-d3-mercaptopurine is the ideal internal

standard for 6-MMP analysis because its chemical and physical properties are nearly identical

to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and

ionization. The mass difference of 3 Da allows for its distinct detection by the mass

spectrometer, enabling reliable correction for any analytical variability.

Synthesis and Manufacturing
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While a specific, detailed, and publicly available protocol for the synthesis of 6-Methyl-d3-

mercaptopurine is not readily found in the scientific literature, a plausible synthetic route can be

inferred from general methods for the synthesis of mercaptopurine derivatives and the

deuteromethylation of sulfur-containing compounds. The most probable method involves the S-

methylation of 6-mercaptopurine using a deuterated methylating agent.

Plausible Synthetic Route
A likely synthetic pathway involves the reaction of 6-mercaptopurine with a deuterated

methylating agent, such as deuterated methyl iodide (CD₃I), in the presence of a base.

Plausible Synthetic Route

Reactants

Products

6-Mercaptopurine

6-Methyl-d3-mercaptopurine

S-Deuteromethylation

Deuterated Methyl Iodide (CD₃I) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone)

Salt (e.g., KI, NaI)

Click to download full resolution via product page

Figure 2: Plausible synthetic workflow for 6-Methyl-d3-mercaptopurine.

General Experimental Protocol (Hypothetical)
Materials:

6-Mercaptopurine

Deuterated methyl iodide (CD₃I)

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Ethyl acetate

Hexane

Brine solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 6-mercaptopurine in anhydrous DMF, add anhydrous potassium carbonate.

Stir the mixture at room temperature for 30 minutes.

Add deuterated methyl iodide dropwise to the reaction mixture.

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexane) to afford pure 6-Methyl-d3-

mercaptopurine.

Characterization: The structure and purity of the synthesized compound should be confirmed

by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Analytical Methods and Applications
The primary application of 6-Methyl-d3-mercaptopurine is as an internal standard for the

quantification of 6-methylmercaptopurine in biological samples, typically by LC-MS/MS.
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Sample Preparation for Clinical Analysis
A general workflow for the analysis of 6-MMP in whole blood or red blood cells involves the

following steps:

Sample Collection: Collect whole blood in EDTA-containing tubes.

Lysis: Lyse the red blood cells to release the intracellular metabolites.

Internal Standard Spiking: Add a known amount of 6-Methyl-d3-mercaptopurine to the lysate.

Protein Precipitation: Precipitate proteins using a suitable agent (e.g., perchloric acid or

acetonitrile).

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

Extraction: The supernatant containing the analyte and internal standard is collected for

analysis.
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General Analytical Workflow for 6-MMP Quantification

Whole Blood Sample

Red Blood Cell Lysis

Spike with
6-Methyl-d3-mercaptopurine (IS)

Protein Precipitation
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LC-MS/MS Analysis
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Figure 3: General workflow for the quantification of 6-MMP using an internal standard.

HPLC-MS/MS Parameters (Illustrative)
The following table provides typical parameters for an LC-MS/MS method for the analysis of 6-

MMP using 6-Methyl-d3-mercaptopurine as an internal standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b587536?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Typical Conditions

LC Column
C18 reverse-phase column (e.g., 100 x 2.1 mm,

1.8 µm)

Mobile Phase A Water with 0.1% formic acid

Mobile Phase B Acetonitrile with 0.1% formic acid

Gradient
A suitable gradient from low to high organic

content

Flow Rate 0.2 - 0.4 mL/min

Injection Volume 5 - 10 µL

MS Ionization Electrospray Ionization (ESI), positive mode

MS Detection Multiple Reaction Monitoring (MRM)

MRM Transition (6-MMP) e.g., m/z 167 -> 150

MRM Transition (6-MMP-d3) e.g., m/z 170 -> 152

Safety and Handling
While a specific safety data sheet (SDS) for 6-Methyl-d3-mercaptopurine is not widely

available, it should be handled with the same precautions as its non-deuterated analog, 6-

methylmercaptopurine, and the parent drug, 6-mercaptopurine. 6-Mercaptopurine is classified

as a hazardous drug.

General Handling Precautions:

Use in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and

safety glasses.

Avoid inhalation of dust and contact with skin and eyes.

Wash hands thoroughly after handling.
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Storage:

Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[4]

Conclusion
6-Methyl-d3-mercaptopurine (CAS 33312-93-5) is an essential tool for researchers, clinicians,

and drug development professionals involved in the study and clinical management of

thiopurine-based therapies. Its role as a stable isotope-labeled internal standard enables the

accurate and precise quantification of the clinically significant metabolite 6-

methylmercaptopurine. A thorough understanding of its properties, synthesis, and application is

vital for advancing personalized medicine approaches in the treatment of various cancers and

autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

2. US2800473A - Method of making 6-mercaptopurine - Google Patents
[patents.google.com]

3. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and
α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

4. Increased concentrations of methylated 6-mercaptopurine metabolites and 6-thioguanine
nucleotides in human leukemic cells in vitro by methotrexate - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Methylated metabolites of 6-mercaptopurine are associated with hepatotoxicity - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and
related nucleosides for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9634000/
https://www.benchchem.com/product/b587536?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3098750/
https://patents.google.com/patent/US2800473A/en
https://patents.google.com/patent/US2800473A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147709/
https://pubmed.ncbi.nlm.nih.gov/9634000/
https://pubmed.ncbi.nlm.nih.gov/9634000/
https://pubmed.ncbi.nlm.nih.gov/9634000/
https://pubmed.ncbi.nlm.nih.gov/15060506/
https://pubmed.ncbi.nlm.nih.gov/15060506/
https://www.mdpi.com/1420-3049/28/3/914
https://pubmed.ncbi.nlm.nih.gov/20183607/
https://pubmed.ncbi.nlm.nih.gov/20183607/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. mft.nhs.uk [mft.nhs.uk]

To cite this document: BenchChem. [In-depth Technical Guide: 6-Methyl-d3-mercaptopurine
(CAS 33312-93-5)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b587536#cas-number-33312-93-5-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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